

"Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate" physical and chemical properties

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Compound of Interest

Compound Name: Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate

Cat. No.: B140357

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An In-depth Technical Guide to Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate**. This compound, a substituted nitrobenzoate derivative, holds potential as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents. This document consolidates available data on its properties, outlines a plausible synthetic route with detailed experimental protocols, predicts its spectral characteristics, and explores its potential in drug discovery based on the bioactivity of structurally related molecules.

Introduction

Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate, with CAS number 334952-07-7, is a member of the nitroaromatic class of compounds.[1][2][3] The presence of both a nitro group and a phenylacetic acid ester moiety suggests its potential utility as a building block in medicinal chemistry. Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[4] This guide aims to provide a

detailed resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate** is presented in the table below. The data has been compiled from various chemical suppliers and databases.

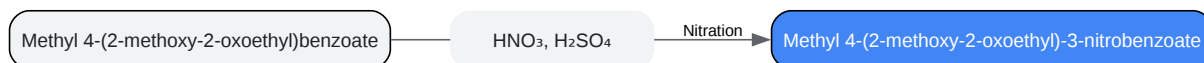
Property	Value	Reference(s)
CAS Number	334952-07-7	[1][2][3]
Molecular Formula	C ₁₁ H ₁₁ NO ₆	[1]
Molecular Weight	253.21 g/mol	[1]
Appearance	Beige crystalline powder / Solid	[2]
Melting Point	77 °C	[2]
Boiling Point	370 °C	[2]
IUPAC Name	methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate	[1]
Synonyms	(4-Methoxycarbonyl-2-nitrophenyl)-essigsaeure-methylester, Methyl 4-(methoxycarbonylmethyl)-3-nitrobenzoate, Methyl 2-(4-methoxycarbonyl-2-nitrophenyl)acetate	[1][2]

Synthesis

While a specific experimental protocol for the synthesis of **Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate** is not explicitly detailed in the literature, a plausible and efficient synthetic route can be devised based on established organic chemistry reactions. The

proposed synthesis involves the nitration of a suitable precursor, methyl 4-(2-methoxy-2-oxoethyl)benzoate.

Proposed Synthetic Pathway



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Caption: Proposed synthesis of **Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate** via electrophilic nitration.

Experimental Protocol: Nitration of Methyl 4-(2-methoxy-2-oxoethyl)benzoate

This protocol is adapted from established procedures for the nitration of methyl benzoate.^{[5][6][7][8]}

Materials:

- Methyl 4-(2-methoxy-2-oxoethyl)benzoate
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Ice
- Cold Water
- Ice-cold Methanol
- Dichloromethane (for TLC)
- Ethyl Acetate (for TLC)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, add methyl 4-(2-methoxy-2-oxoethyl)benzoate.
- Cool the flask in an ice bath and slowly add concentrated sulfuric acid while stirring. Maintain the temperature below 10 °C.
- In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
- Add the nitrating mixture dropwise to the solution of the starting material over a period of 15-20 minutes, ensuring the reaction temperature does not exceed 15 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.
- Pour the reaction mixture slowly onto crushed ice with stirring.
- The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
- Further purify the crude product by washing with a small amount of ice-cold methanol to remove any unreacted starting material and by-products.
- The final product can be recrystallized from methanol to obtain a pure sample.
- Monitor the reaction progress and purity of the product using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane/ethyl acetate).

Spectral Properties (Predicted)

Experimentally determined spectra for **Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate** are not readily available. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be predicted.

Spectroscopy	Predicted Characteristics
¹ H NMR	Aromatic protons are expected in the range of δ 7.5-8.5 ppm. The presence of the nitro group will cause downfield shifts. The methylene protons of the acetate group should appear as a singlet around δ 4.0 ppm. The two methyl ester protons will each exhibit a singlet, likely between δ 3.7 and 4.0 ppm.
¹³ C NMR	The carbonyl carbons of the ester groups are expected to resonate in the downfield region, around δ 165-170 ppm. The aromatic carbons will appear in the δ 120-150 ppm range, with the carbon attached to the nitro group being significantly deshielded. The methylene carbon should be around δ 40-45 ppm, and the methoxy carbons will be in the δ 52-55 ppm region.
IR Spectroscopy	Characteristic strong absorption bands are expected for the C=O stretching of the ester groups (around 1720-1740 cm ⁻¹). The nitro group will show two strong absorptions corresponding to asymmetric and symmetric stretching, typically around 1530 cm ⁻¹ and 1350 cm ⁻¹ , respectively. C-O stretching bands for the esters will be present in the 1200-1300 cm ⁻¹ region.
Mass Spectrometry	The molecular ion peak (M ⁺) would be observed at m/z = 253. Fragmentation patterns would likely involve the loss of the methoxy groups (-OCH ₃), the carbomethoxy group (-COOCH ₃), and the nitro group (-NO ₂).

Potential Applications in Drug Development

While there are no specific studies on the biological activity of **Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate**, the presence of the nitroaromatic moiety suggests potential for investigation in several therapeutic areas.

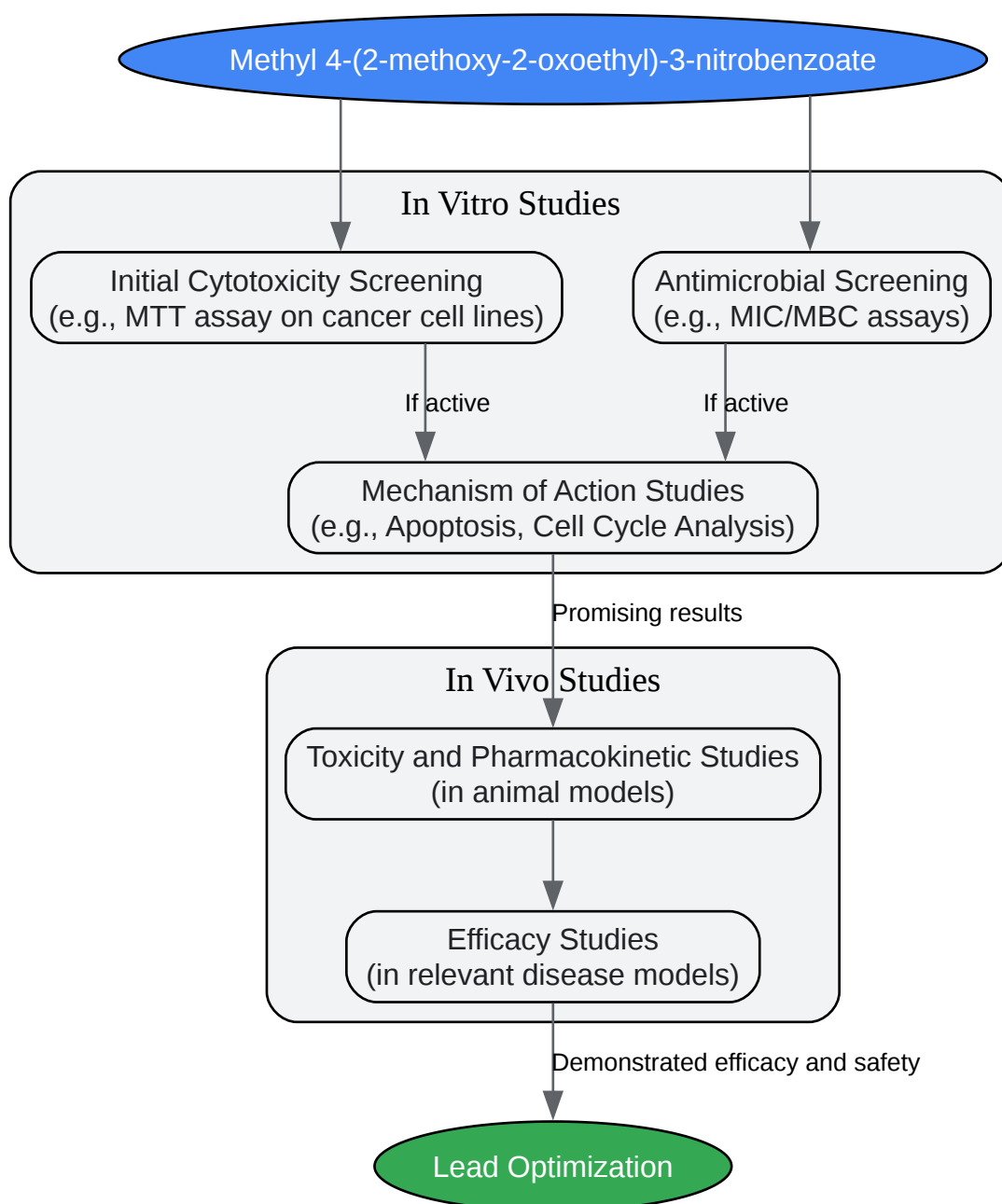
Anticancer and Antimicrobial Activity

Nitroaromatic compounds have a well-documented history of biological activity, including use as antibiotics and anticancer agents.^[4] The nitro group can be bio-reduced in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to form reactive nitroso and hydroxylamine intermediates that can induce cellular damage.

A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated that compounds bearing a nitro moiety exhibited higher cytotoxic effects against prostate and breast cancer cell lines compared to their methoxy-substituted counterparts.^{[9][10]} This suggests that the nitro group in the target compound could be a key pharmacophore for potential anticancer activity.

Proposed Biological Screening Workflow

To evaluate the potential of **Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate** as a therapeutic agent, a systematic screening process is recommended.



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References

- 1. Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | C11H11NO6 | CID 22567524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate CAS 334952-07-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate - SRIRAMCHEM [sriramchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. ochem.weebly.com [ochem.weebly.com]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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